Direct Head-to-Head Comparison: ERK2 Inhibitory Potency of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative vs. HTS Lead and Clinical Benchmarks
In a direct head-to-head medicinal chemistry optimization study, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (compound 2/38) demonstrated a 106-fold improvement in ERK2 inhibitory potency compared to the original HTS lead compound 1 (ERK2 IC50 = 1 nM vs. 106 nM), with a subsequent optimized compound achieving ERK2 IC50 of 2 nM and inhibiting only 2 out of 170 off-target kinases by >75% at 100 nM [1].
| Evidence Dimension | ERK2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1 nM (compound 2) |
| Comparator Or Baseline | HTS lead compound 1: IC50 = 106 nM |
| Quantified Difference | 106-fold improvement (1 nM vs. 106 nM) |
| Conditions | In vitro ERK2 enzymatic assay |
Why This Matters
The 106-fold potency improvement directly validates the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold's capacity for structural optimization to achieve sub-nanomolar ERK2 inhibition, a capability not demonstrated with alternative pyridopyrimidine isomers in this target class.
- [1] Blake, J.F., et al. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorg. Med. Chem. Lett. 2014, 24, 2635–2639. View Source
